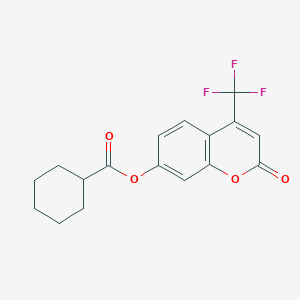
2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl cyclohexanecarboxylate is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a chromen-2-one core with a trifluoromethyl group at the 4-position and a cyclohexanecarboxylate ester at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl cyclohexanecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-(trifluoromethyl)coumarin with cyclohexanecarboxylic acid under specific reaction conditions. The reaction is often catalyzed by acidic or basic catalysts and may require refluxing in an organic solvent such as toluene or acetonitrile .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chromen-2-one derivatives.
Scientific Research Applications
2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl cyclohexanecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of 2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxo-4-(trifluoromethyl)cyclohexane-1-carboxylate: Similar in structure but lacks the chromen-2-one core.
4-(trifluoromethyl)coumarin: Shares the trifluoromethyl group but differs in the ester functionality.
Uniqueness
2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl cyclohexanecarboxylate is unique due to its combination of a chromen-2-one core with a trifluoromethyl group and a cyclohexanecarboxylate ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C17H15F3O4 |
|---|---|
Molecular Weight |
340.29 g/mol |
IUPAC Name |
[2-oxo-4-(trifluoromethyl)chromen-7-yl] cyclohexanecarboxylate |
InChI |
InChI=1S/C17H15F3O4/c18-17(19,20)13-9-15(21)24-14-8-11(6-7-12(13)14)23-16(22)10-4-2-1-3-5-10/h6-10H,1-5H2 |
InChI Key |
OBMXZFXPUWSWCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-methyl-2-phenyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione](/img/structure/B11149796.png)
![5-hydroxy-7-[(4-nitrobenzyl)oxy]-2-phenyl-4H-chromen-4-one](/img/structure/B11149804.png)
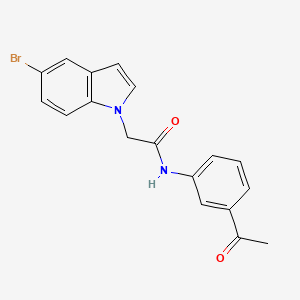
![N-(3,3-diphenylpropyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11149812.png)
![3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-propanone](/img/structure/B11149814.png)
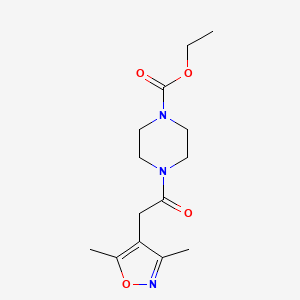
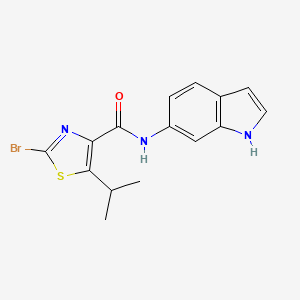
![N-(3-chlorobenzyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B11149835.png)
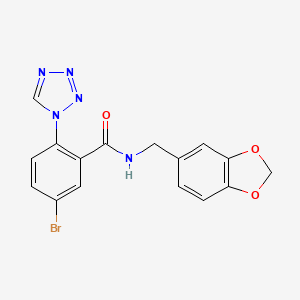
![1-methyl-2-oxo-N-[2-(2-pyridyl)ethyl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B11149843.png)
![(5Z)-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11149858.png)
![1-(4-phenylpiperidin-1-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanone](/img/structure/B11149863.png)
![7-[(4-fluorobenzyl)oxy]-2-methyl-3-phenoxy-4H-chromen-4-one](/img/structure/B11149885.png)
